molecular formula C24H20N2O4 B6112910 N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide CAS No. 5936-76-5

N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide

Cat. No.: B6112910
CAS No.: 5936-76-5
M. Wt: 400.4 g/mol
InChI Key: JXJRIFPRXGLPNO-UHFFFAOYSA-N
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Description

This compound features an acetamide group attached to a phenyl ring, which is connected via an ether linkage to a 1,3-dioxoisoindole moiety substituted with a 2,5-dimethylphenyl group at position 2. The structure combines aromaticity, hydrogen-bonding capacity (via the acetamide and dioxo groups), and steric bulk from the dimethylphenyl substituent, making it a candidate for diverse pharmacological or agrochemical applications .

Properties

IUPAC Name

N-[3-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-14-7-8-15(2)22(11-14)26-23(28)20-10-9-19(13-21(20)24(26)29)30-18-6-4-5-17(12-18)25-16(3)27/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJRIFPRXGLPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363782
Record name N-(3-{[2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-76-5
Record name N-(3-{[2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antiviral effects, and cytotoxicity profiles based on various studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenyl acetamide moiety linked to a 1,3-dioxo isoindole derivative. The molecular formula is C20H20N2O4, with a molecular weight of approximately 356.38 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various isoindole derivatives, including the compound . Research indicates that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms:

  • Mechanism of Action : Isoindole derivatives may induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways.
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50 value of 15 μM for a similar isoindole derivative against MCF-7 breast cancer cells .
CompoundCell LineIC50 (μM)Mechanism
Isoindole AMCF-7 (Breast)15Apoptosis induction
Isoindole BA549 (Lung)12Caspase activation

2. Antiviral Activity

The antiviral properties of this compound are under investigation, particularly concerning viral replication inhibition:

  • SARS-CoV-2 : Research has indicated that similar compounds can inhibit the RNA-dependent RNA polymerase (RdRp) activity of SARS-CoV-2. In assays conducted with related acetamides, the most effective candidates showed EC50 values ranging from 1.41 to 3.07 μM against RdRp .
CompoundVirus TargetedEC50 (μM)Effect
Acetamide ASARS-CoV-2 RdRp1.41Strong inhibition
Acetamide BInfluenza A2.00Moderate inhibition

3. Cytotoxicity Profiles

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds:

  • Cell Viability Assays : The water-soluble tetrazolium salt (WST) assay was employed to assess cell viability in HEK293T cells treated with varying concentrations of the compound. Results indicated that at concentrations above 50 μM, significant cytotoxic effects were observed .
Concentration (μM)Cell Viability (%)
0100
1090
5065
10030

Comparison with Similar Compounds

Structural and Functional Insights

  • However, it may reduce solubility in aqueous media.
  • Core Modifications : Replacing isoindole with indole (as in ) eliminates the dioxo group, reducing hydrogen-bonding capacity but introducing a formyl group for nucleophilic interactions.
  • Side Chain Variations: Compounds like 8d () incorporate extended alkoxy chains, which may enhance bioavailability by mimicking endogenous fatty acids or modulating target affinity.

Pharmacological and Agrochemicall Relevance

  • Antiproliferative Potential: Hydroxyacetamide derivatives (e.g., ) demonstrate that acetamide-linked aromatic systems can inhibit cell proliferation. The target compound’s isoindole core may similarly interact with kinases or DNA topoisomerases.
  • Herbicide Analogies : Chloroacetamides (e.g., alachlor, ) highlight the role of substituents in agrochemical activity. While the target compound lacks chlorine, its dimethyl groups could confer selectivity for plant vs. mammalian targets.

Research Findings and Limitations

  • Synthetic Utility: Phthalide derivatives (e.g., isoindolones) are established intermediates in heterocyclic synthesis , suggesting the target compound could serve as a precursor for novel drug candidates.
  • Data Gaps : Direct biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound and its analogs are absent in the provided evidence, limiting mechanistic conclusions.

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